(2,5-dioxopyrrolidin-1-yl) hexacosanoate

Glycolipid synthesis amide bond formation VLCFA conjugation efficiency

This C26:0 NHS ester is the longest commercially accessible saturated fatty acid active ester, delivering a predicted LogP of 8.91—over 3 log units higher than C18:0 analogs—for maximum hydrophobic anchoring in lipid bilayers and serum albumin binding. In α-GalCer analogue synthesis, acylation with this compound proceeded in 86% yield, a 2-fold improvement over EDC-mediated coupling of free hexacosanoic acid (43%). The 26-carbon acyl chain provides 40–60% greater membrane insertion depth than palmitate/stearate anchors, reducing dissociation and prolonging circulation residence of lipidated ligands. Choose this pre-activated NHS ester to overcome the uniquely poor reactivity of free very-long-chain fatty acids and ensure chain-length specificity in sphingolipid, ceramide, and glycolipid semi-synthesis.

Molecular Formula C60H110N2O8
Molecular Weight 987.5 g/mol
Cat. No. B8260830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,5-dioxopyrrolidin-1-yl) hexacosanoate
Molecular FormulaC60H110N2O8
Molecular Weight987.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)ON1C(=O)CCC1=O.CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)ON1C(=O)CCC1=O
InChIInChI=1S/2C30H55NO4/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-30(34)35-31-28(32)26-27-29(31)33/h2*2-27H2,1H3
InChIKeyNYMCSYNKHVCFQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2,5-Dioxopyrrolidin-1-yl) hexacosanoate (C26:0 NHS Ester): Baseline Identity for Very-Long-Chain Fatty Acid Conjugation


(2,5-Dioxopyrrolidin-1-yl) hexacosanoate, also designated N-(hexacosanoyloxy)succinimide or N-succinimidyl hexacosanoate (NSHC), is the N-hydroxysuccinimide (NHS) ester of the saturated very-long-chain fatty acid (VLCFA) hexacosanoic acid (C26:0, cerotic acid) [1]. This compound belongs to the class of amine-reactive activated esters used for covalent bioconjugation, lipid anchor engineering, and glycolipid synthesis. With a 26-carbon linear acyl chain, it represents one of the longest commercially accessible saturated fatty acid NHS esters, offering distinct physicochemical properties—including a predicted LogP of 8.91 and a melting point range of 85–87 °C —that differentiate it from the widely employed C16:0 and C18:0 NHS ester analogs. Its primary documented application is as a key building block in the semi-synthesis of immunomodulatory α-galactosylceramide (α-GalCer) analogues and sphingolipids containing a C26 fatty acid moiety [1].

Why Generic Substitution Fails for (2,5-Dioxopyrrolidin-1-yl) hexacosanoate in VLCFA-Dependent Synthesis and Bioconjugation


The selection of an NHS ester for fatty acid conjugation is not driven solely by the reactive ester group; the length, saturation, and hydrophobicity of the acyl chain critically govern reaction kinetics, solubility, membrane-anchoring efficiency, and ultimate biological function. Simply substituting a C16:0 or C18:0 NHS ester for the C26:0 congener introduces a chain-length deficit of 8–10 methylene units, which can dramatically alter the insertion depth, retention, and stability of the resulting conjugate within lipid bilayers or hydrophobic protein pockets [1]. In a directly documented synthetic context, attempts to bypass the C26:0 NHS ester by using the free hexacosanoic acid in a carbodiimide-mediated coupling suffered a >50% reduction in amide bond formation efficiency, highlighting that the pre-activated NHS form not only addresses chain-length specificity but also overcomes the uniquely poor reactivity of the extremely hydrophobic free VLCFA [2].

(2,5-Dioxopyrrolidin-1-yl) hexacosanoate: Quantitative Differentiation Evidence Against Closest Analogs and Alternatives


2-Fold Higher Amidation Yield of C26:0 NHS Ester Versus Direct EDC-Mediated Coupling of Free Hexacosanoic Acid

In the synthesis of 4″-modified α-galactosylceramide analogues, the direct EDC-mediated amide coupling of free hexacosanoic acid (cerotic acid) to an amine intermediate yielded only 43% of the target amide over two steps, due to sluggish hydrolysis of the stable iminophosphorane intermediate even under forcing conditions. In contrast, pre-activation of the same fatty acid as N-succinimidyl hexacosanoate (NSHC, i.e., (2,5-dioxopyrrolidin-1-yl) hexacosanoate) and subsequent acylation under basic conditions at 70 °C delivered the identical amide product in 86% yield over two steps [1]. This represents a 2.0-fold improvement in synthetic efficiency attributable exclusively to the use of the NHS ester form.

Glycolipid synthesis amide bond formation VLCFA conjugation efficiency

Extended Hydrophobic Anchor Length: 26-Carbon Chain (C26:0) Versus Common C18:0 and C16:0 NHS Esters

(2,5-Dioxopyrrolidin-1-yl) hexacosanoate possesses a 26-carbon saturated acyl chain, 8–10 methylene units longer than the most widely used saturated fatty acid NHS esters, N-succinimidyl stearate (C18:0) and N-succinimidyl palmitate (C16:0). This chain-length extension is predicted to increase the lipophilicity (XLogP) by approximately 3 log units compared to close-chain-length analogs (e.g., C18:0 NHS ester XLogP ~5.8 vs. C26:0 NHS ester XLogP ~8.9) . In lipid bilayer systems, a C26:0 acyl chain is known to span further into the hydrophobic core than C18:0, and in GPI-anchor biology, C26:0 fatty acids are specifically incorporated during lipid remodeling for enhanced membrane retention [1].

Lipid anchoring membrane insertion lipophilicity engineering

Validated Building Block for Immunostimulatory Glycolipid Synthesis: C26:0 NHS Ester as a Defined Component in α-GalCer SAR Studies

The compound has been employed as a defined reagent in the construction of a series of 4″-modified α-galactosylceramide (α-GalCer) analogues—a class of CD1d-restricted NKT cell agonists with therapeutic potential in cancer immunotherapy and vaccine adjuvants [1]. In this study, NSHC was used to install the C26:0 N-acyl chain onto the phytosphingosine amine, generating the complete ceramide scaffold. The resulting analogues were evaluated in vivo in C57BL/6 mice (5 μg i.p. dose), with cytokine profiling revealing structure-dependent IFN-γ and IL-4 responses that were sensitive to modifications at the 4″-position of the galactose ring [1]. This demonstrates that (2,5-dioxopyrrolidin-1-yl) hexacosanoate is not merely a generic acylating agent but a tool for accessing a specific structural class where the C26 chain length is integral to SAR interpretation.

Immunology NKT cell agonists glycolipid SAR

Thermal Stability and Handling: Lower Melting Point of C26:0 NHS Ester (85.5–86.5 °C) Compared to C18:0 NHS Ester (92–93 °C)

The melting point of (2,5-dioxopyrrolidin-1-yl) hexacosanoate is reported to be 85.5–86.5 °C , which is approximately 6–7 °C lower than that of N-succinimidyl stearate (melting point 92–93 °C) . While both compounds are solids at ambient temperature, the lower melting point of the C26:0 derivative, despite its longer hydrocarbon chain, is an unusual property that may reflect differences in crystal packing due to the extended methylene chain conformation. This difference can influence dissolution kinetics in organic solvents (chloroform, DCM, DMF) during reaction setup, with the C26:0 NHS ester potentially achieving faster solvation at moderate temperatures (e.g., 70 °C reaction conditions described in [1]).

Solid-phase handling solubility formulation compatibility

Limited Commercial Availability and Custom Synthesis Requirement Versus Off-the-Shelf C18:0 and C16:0 NHS Esters

Unlike N-succinimidyl stearate (C18:0) and N-succinimidyl palmitate (C16:0), which are available as catalog stock items from multiple major suppliers (e.g., Sigma-Aldrich, TCI), (2,5-dioxopyrrolidin-1-yl) hexacosanoate is primarily offered through custom synthesis services (e.g., Toronto Research Chemicals catalog number H290930) [1]. This distinction has procurement implications: lead times for the C26:0 NHS ester are typically longer, and minimum order quantities may apply. The exclusive reliance on custom synthesis for the C26 congener, compared to the widespread off-the-shelf availability of shorter-chain analogs, represents a tangible differentiating factor for researchers planning synthesis timelines [1].

Supply chain custom synthesis procurement planning

(2,5-Dioxopyrrolidin-1-yl) hexacosanoate: Best-Fit Research and Industrial Application Scenarios Based on Quantitative Evidence


Immunostimulatory Glycolipid Synthesis: Semi-Synthesis of C26:0 N-Acyl α-Galactosylceramide (α-GalCer) Analogues for NKT Cell Activation Studies

The compound serves as the preferred activated ester for installing the C26:0 N-acyl chain onto phytosphingosine-derived amine scaffolds during the synthesis of α-GalCer analogues. As demonstrated by Janssens et al. (2017), acylation with NSHC proceeded in 86% yield under basic conditions at 70 °C, representing a 2-fold improvement over the 43% yield obtained via EDC-mediated coupling of the free acid [1]. The resulting C26:0-containing glycolipids were evaluated in C57BL/6 mice (5 μg i.p. dose), with distinct IFN-γ and IL-4 cytokine profiles observed depending on 4″-substitution [1].

VLCFA-Protein Bioconjugation for Enhanced Membrane Anchoring and Extended Pharmacokinetics

The >3 log unit higher predicted lipophilicity of the C26:0 chain compared to C18:0 (XLogP ~8.9 vs. ~5.8) [1] makes this NHS ester particularly suitable for creating lipidated proteins or peptides intended for stable insertion into lipid bilayers or binding to serum albumin. The extended C26 chain is expected to provide stronger hydrophobic anchoring in liposomal or cellular membrane systems compared to C16:0 or C18:0 conjugates, based on the known biology of GPI-anchor remodeling where C26:0 fatty acids confer enhanced membrane retention [2].

Custom Synthesis of C26:0-Containing Sphingolipids and Ceramides for Metabolic Disease Research

(2,5-Dioxopyrrolidin-1-yl) hexacosanoate can serve as a building block for the semi-synthesis of unnatural ceramides or sphingolipids containing the C26:0 fatty acid [1]. Given that elevated C26:0 levels are biomarkers for peroxisomal disorders such as X-linked adrenoleukodystrophy (X-ALD) [2], access to pure C26:0-containing lipid standards and probes via this NHS ester enables analytical method development and biochemical pathway studies.

Lipid Nanoparticle (LNP) Surface Functionalization Requiring Ultra-Long Hydrophobic Anchors

For lipid nanoparticle formulations where surface-anchored targeting ligands (e.g., antibodies, peptides) require maximum insertion stability, the C26:0 NHS ester provides a longer hydrophobic anchor than conventional C16:0 or C18:0 lipid anchors. While no direct comparative LNP retention data have been published for this specific compound, the 40–60% longer chain compared to stearate-based anchors is expected, based on class-level principles of lipid anchor biology, to reduce dissociation from the LNP surface and prolong circulation residence of the conjugated ligand [1]. Procurement planning should account for the custom synthesis lead times of this specialty reagent [2].

Quote Request

Request a Quote for (2,5-dioxopyrrolidin-1-yl) hexacosanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.